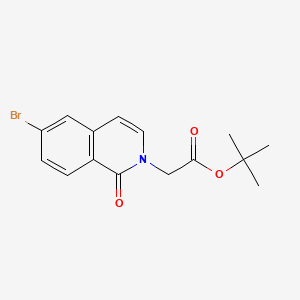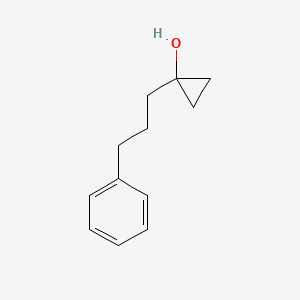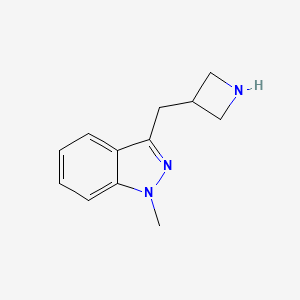
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is a heterocyclic compound that features both an azetidine ring and an indazole ring Azetidine is a four-membered nitrogen-containing ring, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can be achieved through various synthetic routes. One common method involves the use of aza-Michael addition reactions. For instance, the starting material, N-Boc-azetidin-3-ylidene acetate, can be obtained from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and indazole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminoazetidines: These compounds share the azetidine ring and have been studied for their potential as triple reuptake inhibitors.
2-Azetidinones: Known for their use in β-lactam antibiotics, these compounds also contain a four-membered nitrogen ring.
Uniqueness
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is unique due to the combination of the azetidine and indazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
3-(azetidin-3-ylmethyl)-1-methylindazole |
InChI |
InChI=1S/C12H15N3/c1-15-12-5-3-2-4-10(12)11(14-15)6-9-7-13-8-9/h2-5,9,13H,6-8H2,1H3 |
Clé InChI |
VQOYOUPSDBWFQF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)CC3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)


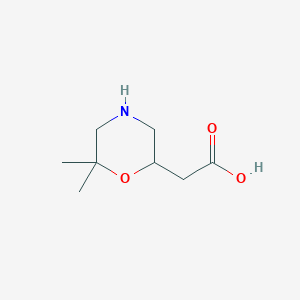

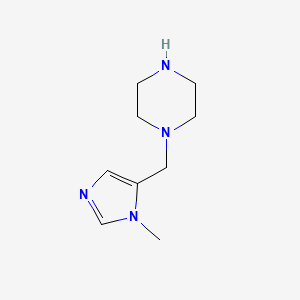
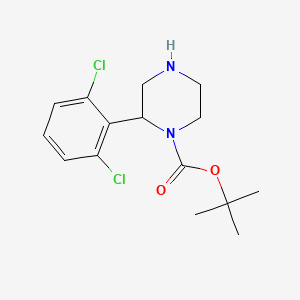
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)


